molecular formula C6H5F2NO2S B2971858 2-(1,1-Difluoroethyl)-1,3-thiazole-5-carboxylic acid CAS No. 1785611-30-4

2-(1,1-Difluoroethyl)-1,3-thiazole-5-carboxylic acid

Cat. No. B2971858
CAS RN: 1785611-30-4
M. Wt: 193.17
InChI Key: ZYIUTXSKCKSBGU-UHFFFAOYSA-N
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Description

“2-(1,1-Difluoroethyl)-1,3-thiazole-5-carboxylic acid” is a compound that contains a thiazole ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms. It also contains a carboxylic acid group (-COOH) and a difluoroethyl group (-CHF2). Thiazoles are often found in various pharmaceuticals and their derivatives have been studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole ring, the difluoroethyl group, and the carboxylic acid group. The presence of the fluorine atoms could introduce interesting properties, as fluorine is highly electronegative and could influence the chemical behavior of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the carboxylic acid group would likely make the compound acidic and polar, and the difluoroethyl group could influence the compound’s reactivity .

Scientific Research Applications

Synthesis and Derivative Formation

2-(1,1-Difluoroethyl)-1,3-thiazole-5-carboxylic acid serves as a precursor in the synthesis of various heterocyclic compounds, showcasing its versatility in organic chemistry. The compound's unique structure allows for nucleophilic substitution reactions, contributing to the development of novel thiazole derivatives with potential pharmaceutical applications. For instance, it can undergo decarboxylative fluorination processes, highlighting its role in introducing fluorine atoms into complex molecules, a common modification in drug development due to fluorine's ability to alter the biological activity of compounds (Yuan, Yao, & Tang, 2017).

Coordination Polymers and Metal-Organic Frameworks (MOFs)

The carboxylic acid functional group in this compound is pivotal for constructing coordination polymers and MOFs. These materials have a broad spectrum of applications ranging from gas storage and separation to catalysis and drug delivery. The ability of thiazole-5-carboxylic acid derivatives to form stable coordination bonds with metal ions leads to the synthesis of structures with diverse dimensionalities and functionalities (Meundaeng, Rujiwatra, & Prior, 2017).

Aggregation-Induced Emission (AIE)

Thiazole derivatives, including those related to this compound, have been explored for their aggregation-induced emission properties. This phenomenon is significant in the development of fluorescent materials for sensing, bioimaging, and optoelectronic devices. The intrinsic characteristics of thiazole rings contribute to the design of compounds with tunable emission properties, enhancing the sensitivity and specificity of fluorescence-based applications (Li et al., 2018).

Antimicrobial and Antifungal Agents

Compounds derived from this compound exhibit promising antimicrobial and antifungal activities. The structural framework of thiazole-containing molecules can be optimized to target specific pathogens, offering a pathway to novel therapeutic agents. The exploration of these derivatives underscores the compound's potential in addressing drug resistance and developing new treatments for infectious diseases (Ş. Küçükgüzel et al., 2007).

Electronic and Photophysical Studies

The electronic structure and photophysical properties of thiazole derivatives are subjects of considerable interest in materials science. Studies involving this compound and its derivatives contribute to understanding the electronic transitions, hydrogen bonding, and solvent effects that influence the optical and electronic behaviors of these compounds. This research is crucial for the development of advanced materials with tailored properties for electronics and photonics (Singh et al., 2019).

Mechanism of Action

properties

IUPAC Name

2-(1,1-difluoroethyl)-1,3-thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NO2S/c1-6(7,8)5-9-2-3(12-5)4(10)11/h2H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYIUTXSKCKSBGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(S1)C(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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